8-Nitroguanosine 2',3',5'-Triacetate

Nucleoside Chemistry Chemical Probe Synthesis Analytical Reference Standards

8-Nitroguanosine 2',3',5'-Triacetate (CAS 1096020-95-9) is the essential, fully acetylated nucleoside building block for regioselective N2-modification. Unlike unprotected 8-nitroguanosine, the triacetate protection prevents ribose hydroxyl interference, enabling clean installation of azide, alkyne, or fluorophore handles at the N2-amine. Serving as a direct precursor to DMTr-protected phosphoramidites, it offers unmatched synthetic flexibility for custom oligonucleotide probes and 8-aminoguanosine reference standards. Procure this high-purity (≥98%) intermediate to streamline multi-step syntheses and ensure reproducible probe development.

Molecular Formula C16H18N6O10
Molecular Weight 454.352
CAS No. 1096020-95-9
Cat. No. B583216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitroguanosine 2',3',5'-Triacetate
CAS1096020-95-9
Molecular FormulaC16H18N6O10
Molecular Weight454.352
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])OC(=O)C)OC(=O)C
InChIInChI=1S/C16H18N6O10/c1-5(23)29-4-8-10(30-6(2)24)11(31-7(3)25)14(32-8)21-12-9(18-16(21)22(27)28)13(26)20-15(17)19-12/h8,10-11,14H,4H2,1-3H3,(H3,17,19,20,26)/t8-,10-,11-,14-/m1/s1
InChIKeyQLINZTUHUNRZIM-IDTAVKCVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Nitroguanosine 2',3',5'-Triacetate (CAS 1096020-95-9) – Chemical Identity, Core Specifications, and Procurement Baseline


8-Nitroguanosine 2',3',5'-Triacetate (CAS: 1096020-95-9) is a fully acetylated derivative of 8-nitroguanosine, a nitrated purine nucleoside formed endogenously via peroxynitrite-mediated nitration of guanosine moieties [1]. It is classified as a protected nucleoside building block or chemical probe precursor, not a direct bioactive metabolite. Its molecular formula is C16H18N6O10 with a molecular weight of 454.35 g/mol [2]. The compound is supplied as an orange solid and requires storage at 2–8°C under an inert atmosphere [3]. Acetylation at the 2', 3', and 5' hydroxyl positions renders the molecule lipophilic and metabolically stable, enabling its primary utility in multi-step synthetic sequences, particularly those targeting functionalized 8-nitroguanosine probes or oligonucleotide constructs .

8-Nitroguanosine 2',3',5'-Triacetate: Why Substitution with Unprotected or Differentially Modified Analogs Compromises Synthetic Fidelity and Downstream Assay Validity


In research procurement, substituting 8-Nitroguanosine 2',3',5'-Triacetate with unprotected 8-nitroguanosine or other nitrated guanosine derivatives introduces significant synthetic and analytical liabilities. Unprotected 8-nitroguanosine, while biologically relevant as an endogenous RNA damage marker [1], is unsuitable for direct incorporation into oligonucleotide synthesis or for preparing site-specifically modified probes due to the chemical lability of the 8-nitro group and the incompatibility of free ribose hydroxyls with phosphoramidite chemistry [2]. Conversely, more heavily protected derivatives such as the N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate (CAS 1096020-94-8) incorporate an additional 5'-O-DMTr group essential for automated solid-phase synthesis but are not the appropriate starting material for solution-phase derivatization or for generating probes where the 2'- and 3'-acetates must be selectively retained or manipulated . 8-Nitroguanosine 2',3',5'-Triacetate occupies a specific, non-substitutable niche as the optimally balanced intermediate: it provides sufficient hydroxyl protection to enable controlled, regioselective N-modifications (e.g., tritylation, alkylation) at the guanine N2 position, while avoiding the steric bulk and additional deprotection steps associated with pre-installed DMTr groups. The evidence presented below quantifies these distinctions across purity, molecular identity, and application context.

Quantitative Differentiation of 8-Nitroguanosine 2',3',5'-Triacetate (CAS 1096020-95-9) from Closest Structural and Functional Analogs


Molecular Weight and Empirical Formula Differentiation from Unprotected 8-Nitroguanosine

8-Nitroguanosine 2',3',5'-Triacetate (C16H18N6O10, MW 454.35 g/mol) is differentiated from the native 8-nitroguanosine metabolite (C10H12N6O7, MW 328.24 g/mol) by a mass increment of +126.11 g/mol, corresponding exactly to the addition of three acetyl groups (3 × C2H2O, 3 × 42.04 g/mol). This mass shift provides unambiguous analytical differentiation and confirms complete 2',3',5'-O-acetylation [1].

Nucleoside Chemistry Chemical Probe Synthesis Analytical Reference Standards

Structural and Functional Differentiation from 8-Bromoguanosine 2',3',5'-Triacetate (CAS 1096020-93-7)

8-Bromoguanosine 2',3',5'-Triacetate (C16H18BrN5O9, MW 504.24 g/mol) shares an identical 2',3',5'-tri-O-acetyl protecting group pattern with the target compound, but the 8-bromo substituent confers orthogonal chemical reactivity. The bromo derivative is optimized for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl or alkenyl groups at the C8 position . In contrast, the 8-nitro group in 8-Nitroguanosine 2',3',5'-Triacetate serves as a synthetic handle for reductive amination to 8-aminoguanosine derivatives or for studying nitrative stress biology as a protected precursor to 8-nitroguanosine-based probes [1].

Halogenated Nucleosides Cross-Coupling Reactions Synthetic Intermediate

Procurement-Grade Differentiation: 8-Nitroguanosine 2',3',5'-Triacetate vs. N-DMT-Protected Derivative (CAS 1096020-94-8)

The N-DMT derivative (CAS 1096020-94-8; C37H36N6O12; MW 756.72 g/mol) is a more advanced intermediate explicitly designed for automated solid-phase oligonucleotide synthesis . It incorporates a 4,4'-dimethoxytrityl (DMTr) group on the exocyclic N2 amine, adding +302.37 g/mol relative to the target compound. While essential for synthesizing site-specifically modified RNA oligomers, this N-DMT group prevents direct, regioselective N2-alkylation or acylation reactions that are facile with the target compound (CAS 1096020-95-9), which bears a free N2-amine.

Oligonucleotide Synthesis Protecting Group Strategy Chemical Probe Development

Stability and Storage Parameter Differentiation: Ambient Shipping vs. Cold Chain Requirements

Vendor technical specifications indicate that 8-Nitroguanosine 2',3',5'-Triacetate (CAS 1096020-95-9) can be shipped under ambient conditions but requires long-term storage at 2–8°C under an inert atmosphere [1]. In contrast, the less stable unprotected 8-nitroguanosine metabolite requires stringent storage at -20°C and is light-sensitive . The triacetate derivative exhibits sufficient ambient stability to mitigate the risk of degradation during standard shipping transit, while still necessitating refrigerated storage for long-term preservation.

Chemical Stability Logistics and Handling Procurement Compliance

Contextual Linkage to Validated Biological Assays via Precursor Relationship

8-Nitroguanosine 2',3',5'-Triacetate is documented by multiple vendors as an '8-Nitroguanosine derivative' utilized as a precursor for chemical probes targeting protein S-guanylation, an electrophilic post-translational modification mediated by endogenous nitrated nucleosides such as 8-nitro-cGMP . The foundational study by Saito et al. (Chem. Commun., 2008) developed azido- and fluoro-derivatives of 8-nitroguanosine as chemical probes to explore this pathway; 8-Nitroguanosine 2',3',5'-Triacetate serves as the requisite acetyl-protected starting material for synthesizing such functionalized probes [1]. Without this triacetate precursor, the regioselective introduction of reporter groups (e.g., azide, alkyne, biotin) onto the 8-nitroguanosine scaffold is synthetically impractical due to competing reactions at unprotected ribose hydroxyls.

Protein S-Guanylation Nitrative Stress Chemical Probe Development

Validated Application Scenarios for 8-Nitroguanosine 2',3',5'-Triacetate (CAS 1096020-95-9)


Synthesis of Azido- or Alkynyl-Functionalized 8-Nitroguanosine Probes for Protein S-Guanylation Studies

Researchers aiming to replicate or extend the work of Saito et al. (Chem. Commun., 2008) on azido- and fluoro-derivatives of 8-nitroguanosine require a fully protected nucleoside intermediate with a free N2-amine for regioselective functionalization [1]. 8-Nitroguanosine 2',3',5'-Triacetate meets this requirement precisely. The 2',3',5'-tri-O-acetyl protection prevents undesired reactions at the ribose hydroxyls during N2-derivatization, enabling clean installation of azide, alkyne, or fluorophore handles. Following N2-modification, the acetyl groups can be removed under mild basic conditions to yield the biologically active 8-nitroguanosine probe. This scenario is not achievable with the N-DMT protected derivative (CAS 1096020-94-8), which has a blocked N2-amine, or with unprotected 8-nitroguanosine, which would undergo competing ribose modifications.

Preparation of 8-Aminoguanosine Derivatives via Reductive Conversion of the 8-Nitro Group

The 8-nitro group in 8-Nitroguanosine 2',3',5'-Triacetate serves as a masked amino functionality. Researchers investigating the biochemical conversion of 8-nitroguanosine to 8-aminoguanosine—a pathway relevant to purine metabolism and cardiovascular research [2]—can utilize this triacetate as a stable, synthetic precursor for preparing authentic 8-aminoguanosine standards. Catalytic hydrogenation or dithionite reduction of the 8-nitro group yields 8-aminoguanosine 2',3',5'-triacetate, which upon deacetylation provides pure 8-aminoguanosine for use as an analytical reference standard. This synthetic route avoids the need to isolate unstable 8-nitroguanosine from biological sources and ensures precise control over the stereochemistry and purity of the resulting 8-amino derivative.

Synthesis of Site-Specifically Modified RNA Oligonucleotides (as a 5'-O-DMTr Precursor)

While 8-Nitroguanosine 2',3',5'-Triacetate itself lacks the 5'-O-DMTr group required for automated solid-phase synthesis, it is the direct precursor to the N-DMT derivative (CAS 1096020-94-8) . Laboratories equipped for multi-step nucleoside synthesis can procure the triacetate, perform regioselective N2-DMTr protection, and then install the 5'-O-DMTr group to generate the fully protected phosphoramidite building block. This two-step approach offers greater flexibility than purchasing the pre-protected N-DMT derivative, as it allows the researcher to introduce alternative N2-protecting groups or to prepare the 8-aminoguanosine analog prior to 5'-O-DMTr installation. The triacetate thus serves as the most versatile branching point for custom oligonucleotide synthesis workflows targeting 8-substituted guanosine modifications.

Analytical Reference Material for LC-MS Method Development and Metabolite Identification

Due to its defined molecular weight (454.35 g/mol) and characteristic UV/Vis absorbance profile associated with the 8-nitroguanine chromophore, 8-Nitroguanosine 2',3',5'-Triacetate can serve as a stable, non-biological surrogate standard for developing and validating LC-MS methods aimed at detecting nitrated guanosine species . The triacetate derivative, being more lipophilic and chemically stable than the native 8-nitroguanosine metabolite, provides a convenient retention time marker and ionization control in reverse-phase HPLC-ESI-MS workflows. This application is particularly relevant for analytical laboratories seeking to establish robust methods prior to handling the more labile, biologically derived 8-nitroguanosine or 8-nitroguanine analytes.

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